molecular formula C9H18ClNO3 B2784061 Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride CAS No. 2470436-53-2

Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride

Cat. No.: B2784061
CAS No.: 2470436-53-2
M. Wt: 223.7
InChI Key: JUXDXSVXPRLGOR-UHFFFAOYSA-N
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Description

Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride is a chemical compound with the molecular formula C9H17NO3.ClH. It is a derivative of morpholine, a heterocyclic amine, and is commonly used in organic synthesis and pharmaceutical research.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6,6-dimethylmorpholine as the starting material[_{{{CITATION{{{_2{2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-(2,6 ....

  • Reaction Steps: The compound is synthesized through a series of reactions including alkylation, esterification, and hydrochloride formation[_{{{CITATION{{{_2{2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-(2,6 ....

  • Industrial Production Methods: On an industrial scale, the compound is produced using optimized reaction conditions to ensure high yield and purity. This involves controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions are common, where different functional groups can replace the existing ones.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles are used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Different esters, amides, and ethers.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and kinetics. Biology: It has applications in the study of biological systems, particularly in the development of new drugs and therapeutic agents. Medicine: The compound is used in the synthesis of pharmaceuticals, including potential treatments for various diseases. Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Methyl 2-(morpholin-3-yl)acetate: A closely related compound with a similar structure but without the 6,6-dimethyl group.

  • Methyl 2-(piperidin-3-yl)acetate: Another related compound with a piperidine ring instead of a morpholine ring.

Uniqueness: Methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride is unique due to the presence of the 6,6-dimethyl group, which can influence its chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

methyl 2-(6,6-dimethylmorpholin-3-yl)acetate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3.ClH/c1-9(2)6-10-7(5-13-9)4-8(11)12-3;/h7,10H,4-6H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUXDXSVXPRLGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC(CO1)CC(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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